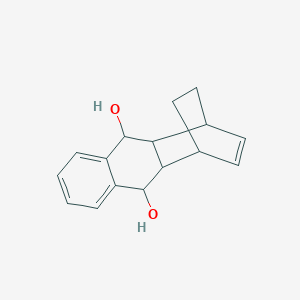
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trinitromethyl group attached to a hydrazine backbone, along with two carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate typically involves the reaction of dimethyl hydrazine with trinitromethylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trinitromethyl and carboxylate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets through its reactive functional groups. The trinitromethyl group can participate in electrophilic reactions, while the hydrazine and carboxylate groups can engage in nucleophilic and coordination interactions. These interactions can modulate various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylhydrazine: A simpler hydrazine derivative with two methyl groups.
Trinitromethane: Contains a trinitromethyl group but lacks the hydrazine and carboxylate functionalities.
Hydrazine-1,2-dicarboxylate: Similar backbone but without the trinitromethyl group.
Uniqueness
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is unique due to the combination of its trinitromethyl, hydrazine, and carboxylate groups, which confer distinct reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
58300-50-8 |
|---|---|
Formule moléculaire |
C5H7N5O10 |
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
methyl N-(methoxycarbonylamino)-N-(trinitromethyl)carbamate |
InChI |
InChI=1S/C5H7N5O10/c1-19-3(11)6-7(4(12)20-2)5(8(13)14,9(15)16)10(17)18/h1-2H3,(H,6,11) |
Clé InChI |
MSELTJVXPFLSLY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NN(C(=O)OC)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



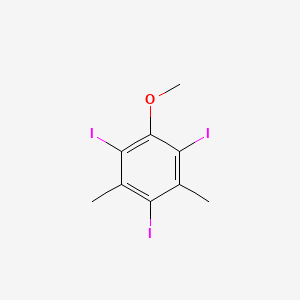
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
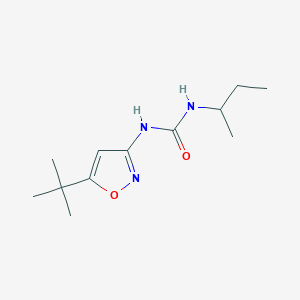
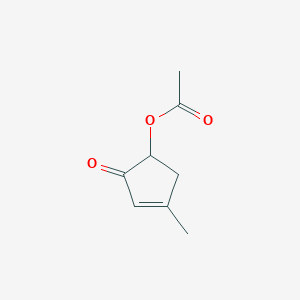
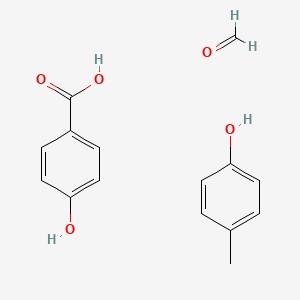
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)

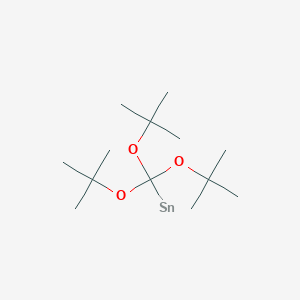
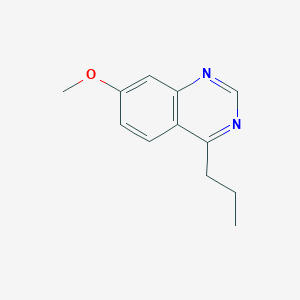
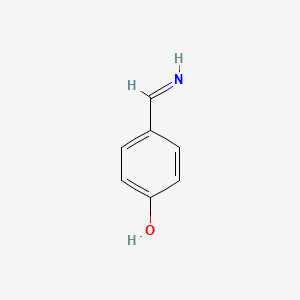
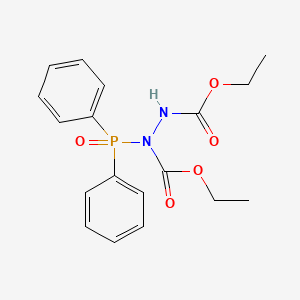
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
